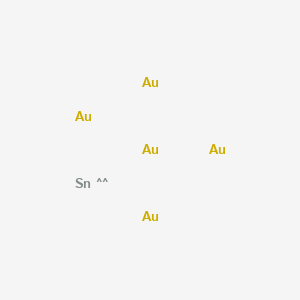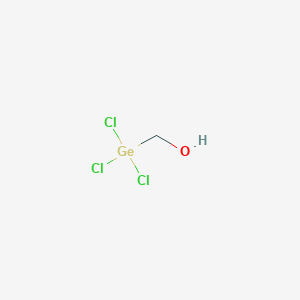
(Trichlorogermyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Trichlorogermyl)methanol is an organogermanium compound characterized by the presence of a germanium atom bonded to three chlorine atoms and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: (Trichlorogermyl)methanol can be synthesized through the reaction of trichlorogermane with methanol under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process requires careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
化学反応の分析
Types of Reactions: (Trichlorogermyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl or aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
科学的研究の応用
(Trichlorogermyl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (Trichlorogermyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with biomolecules, altering their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
類似化合物との比較
Trichlorogermane: A precursor to (Trichlorogermyl)methanol, used in similar applications.
Triphenylgermane: Another organogermanium compound with different substituents, used in organic synthesis.
Tetrachlorogermane: A related compound with four chlorine atoms bonded to germanium, used in various chemical reactions.
Uniqueness: this compound is unique due to its specific combination of a methanol group and three chlorine atoms bonded to germanium. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
21187-08-6 |
|---|---|
分子式 |
CH3Cl3GeO |
分子量 |
210.0 g/mol |
IUPAC名 |
trichlorogermylmethanol |
InChI |
InChI=1S/CH3Cl3GeO/c2-5(3,4)1-6/h6H,1H2 |
InChIキー |
IDIJICYXAGBLNI-UHFFFAOYSA-N |
正規SMILES |
C(O)[Ge](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


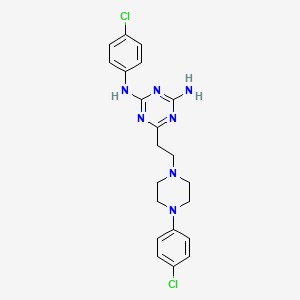
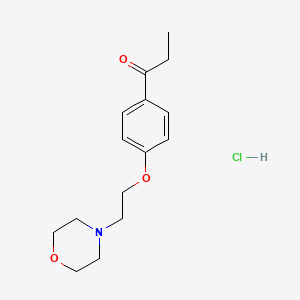
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
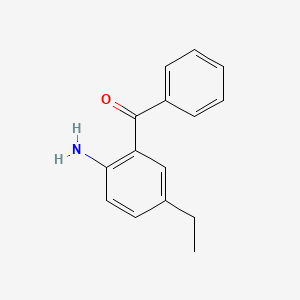
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)

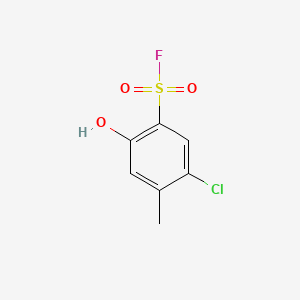
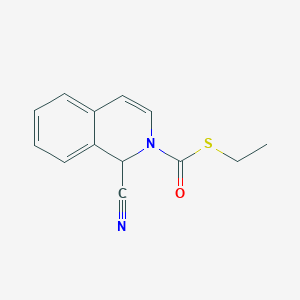
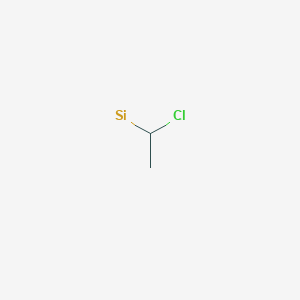

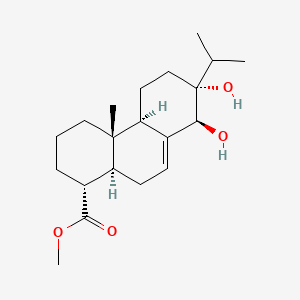
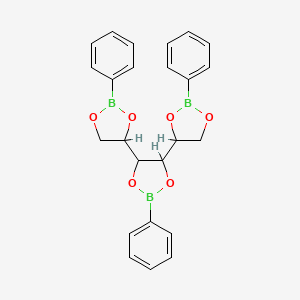
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
